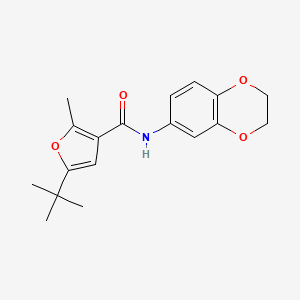![molecular formula C19H16N4O2 B5504821 methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)
methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a chemical compound with the linear formula C19H16N4O2 . Its CAS Number is 431934-05-3 and it has a molecular weight of 332.365 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C19H16N4O2 . Unfortunately, specific details about its molecular structure were not found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. It has a molecular weight of 332.365 .Applications De Recherche Scientifique
Synthesis of Pyrrolo- and Indolo[1,2-a]quinoxalines
A practical and green approach to synthesizing pyrrolo-and indolo[1,2-a]quinoxalines has been developed. This process is based on an oxidative reaction of 1-(2-aminophenyl)pyrroles or 2-(3-methyl-1H-1-indolyl)aniline with benzylamines. O-2, an environmentally friendly oxidant, and iodine, an economical and effective catalyst, are employed in this methodology, highlighting a significant advancement in the synthesis of quinoxaline derivatives with potential applications in materials science and pharmaceutical research (Wang et al., 2015).
Oxidative Coupling to Synthesize Quinoxalines
The direct synthesis of pyrrolo[1,2-α]quinoxaline through oxidative coupling between methyl arene and 1-(2-aminophenyl)pyrroles has been described. This process involves the oxidation of the benzylic carbon of methyl arene by di-t-butyl peroxide in the presence of an iron catalyst, followed by conversion to an activated aldehyde in situ. Oxygen plays a crucial role in this oxidation process, accelerating benzaldehyde formation and subsequent Pictet-Spengler-type annulation to complete the quinoxaline structure. This method demonstrates the versatility of quinoxaline synthesis, supporting its potential utility in developing new compounds for various applications (Ahn et al., 2021).
Synthesis of 3H-Pyrrolo[2,3-c]quinoline Derivatives
Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates have been synthesized directly by condensation of ethyl azidoacetate with 4-formylquinolines. This methodology is instrumental in generating 3H-pyrrolo[2,3-c]quinoline derivatives, showcasing the compound's role in the development of heterocyclic compounds with potential biological activities (Molina et al., 1993).
Development of Rigid P-chiral Phosphine Ligands
The preparation of rigid P-chiral phosphine ligands, including those involving quinoxaline structures, for asymmetric hydrogenation of functionalized alkenes, demonstrates the compound's application in catalysis. This research illustrates the utility of these ligands in the synthesis of chiral pharmaceutical ingredients, highlighting the compound's significance in medicinal chemistry and drug synthesis (Imamoto et al., 2012).
Anti-Mycobacterium Tuberculosis Agents
The synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents underline the compound's potential in developing novel antituberculosis therapies. This research reveals the impact of substituents on the quinoxaline nucleus on in vitro activity, contributing to the understanding of structure-activity relationships in drug design (Jaso et al., 2005).
Propriétés
IUPAC Name |
methyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-25-19(24)15-16-18(22-14-10-6-5-9-13(14)21-16)23(17(15)20)11-12-7-3-2-4-8-12/h2-10H,11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQTOPHHPQJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)
![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)
![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)
![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)
![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)
